

Application Notes: Chromotrope 2B Staining for Eosinophil Identification in Tissue

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Compound of Interest

Compound Name: *Chromotrope 2B*

Cat. No.: *B1668909*

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Introduction

Chromotrope 2B, often used as Chromotrope 2R in Lendrum's method, is a valuable anionic dye for the specific identification and enumeration of eosinophils in tissue sections. Its distinct staining properties allow for clear visualization of eosinophil granules, making it a reliable tool in various research and diagnostic applications, including the study of allergic inflammation, parasitic infections, and eosinophilic disorders. In drug development, this technique can be crucial for assessing tissue eosinophilia as a biomarker of disease or a response to therapeutic intervention.

The staining mechanism relies on the affinity of the acidic dye for the basic proteins, such as major basic protein (MBP), contained within eosinophil granules.^[1] The presence of phenol in the staining solution lowers the pH and intensifies the staining of eosinophil granules, resulting in a bright red appearance that contrasts sharply with other tissue components, especially when a counterstain is used.^[2] Studies have shown that Chromotrope 2R is a specific and reproducible method for accurate eosinophil counting, comparable to other methods like Congo red staining.^{[3][4][5]}

Applications

- **Immunology and Allergy Research:** To quantify eosinophilic infiltration in tissues from models of asthma, allergic rhinitis, and atopic dermatitis.

- **Gastroenterology:** For the diagnosis and monitoring of eosinophilic esophagitis and other eosinophilic gastrointestinal disorders.
- **Oncology:** In the assessment of tumor-associated tissue eosinophilia (TATE) in various cancers.
- **Drug Development:** To evaluate the efficacy of therapeutic agents aimed at reducing eosinophilic inflammation.
- **Toxicology and Pathology:** For the identification of eosinophil-mediated tissue damage.

Quantitative Data Summary

The following table summarizes a comparative analysis of different staining methods for the quantification of eosinophils in nasal polyps, highlighting the performance of Chromotrope 2R.

Staining Method	Specificity for Eosinophils	Background Staining	Eosinophil Count Comparison	Reference
Chromotrope 2R	High (does not stain neutrophils, lymphocytes, plasma cells, or mast cells)	Low	No significant difference compared to Congo red (P = 0.1413). Significantly different from H&E and MBPmAb IHC (p < 0.05).	[4][5][6]
Congo Red	High	Higher than Chromotrope 2R	No significant difference compared to Chromotrope 2R (P = 0.1413).	[4][5][6]
MBPmAb Immunohistochemistry	High	Low	Yielded a higher eosinophil count than Chromotrope 2R and Congo Red (p < 0.05).	[4][5][6]
Hematoxylin and Eosin (H&E)	Moderate (overlapping morphology with neutrophils can be an issue)	Moderate	Yielded a lower eosinophil count than other methods (p < 0.05).	[4][5][6]

Experimental Protocols

Lendrum's Chromotrope 2R Staining Protocol for Eosinophils

This protocol is adapted from established histological techniques for the specific staining of eosinophil granules in paraffin-embedded tissue sections.^[2]

Materials:

- Chromotrope 2R (C.I. 16570)
- Phenol
- Distilled water
- Mayer's hemalum or similar alum hematoxylin
- Xylene
- Ethanol (absolute and graded concentrations)
- Resinous mounting medium

Equipment:

- Microscope
- Staining jars
- Coplin jars
- Water bath
- Filter paper

Solution Preparation:

Carbol Chromotrope Staining Solution:

- In a flask, carefully melt 1 g of phenol using a hot water bath.
- Add 0.5 g of Chromotrope 2R to the molten phenol and mix thoroughly to form a sludge.

- Add 100 mL of distilled water and mix well.
- Filter the solution before use.[\[2\]](#)

Working Weigert's Iron Hematoxylin Solution (for nuclear counterstaining):

- Prepare fresh by mixing equal volumes of Solution A (1% Hematoxylin in 95% Ethanol) and Solution B (1.2% Ferric Chloride and 1% Acetic Acid in distilled water).[\[7\]](#)

Staining Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2-3 changes, 5 minutes each).
 - Transfer through absolute ethanol (2 changes, 3 minutes each).
 - Hydrate through graded alcohols (e.g., 95%, 70%) for 3 minutes each.
 - Rinse in running tap water.
- Nuclear Counterstaining:
 - Stain nuclei with Mayer's hemalum for 5-10 minutes.
 - Wash in running tap water for 5 minutes.
 - "Blue" the nuclei by immersing in Scott's tap water substitute or alkaline alcohol for 1-2 minutes.
 - Wash in running tap water.
- Eosinophil Staining:
 - Place slides in the pre-filtered Carbol Chromotrope staining solution for 30 minutes.[\[2\]](#)
- Washing:
 - Wash well in running tap water.

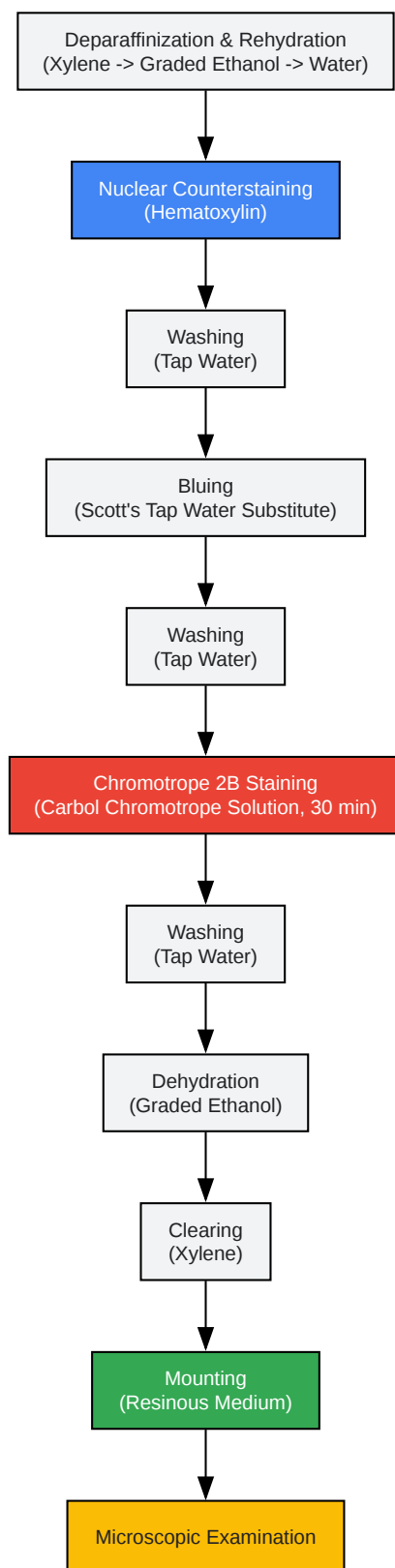
- Dehydration and Clearing:
 - Dehydrate through graded alcohols (e.g., 70%, 95%, absolute ethanol), 2-3 minutes each.
 - Clear in xylene (2-3 changes, 3-5 minutes each).
- Mounting:
 - Mount with a resinous mounting medium.

Expected Results:

- Eosinophil granules: Bright red[2]
- Nuclei: Blue[2]
- Erythrocytes: May be lightly stained[2]
- Cytoplasm: Pale pink/red

Visualizations

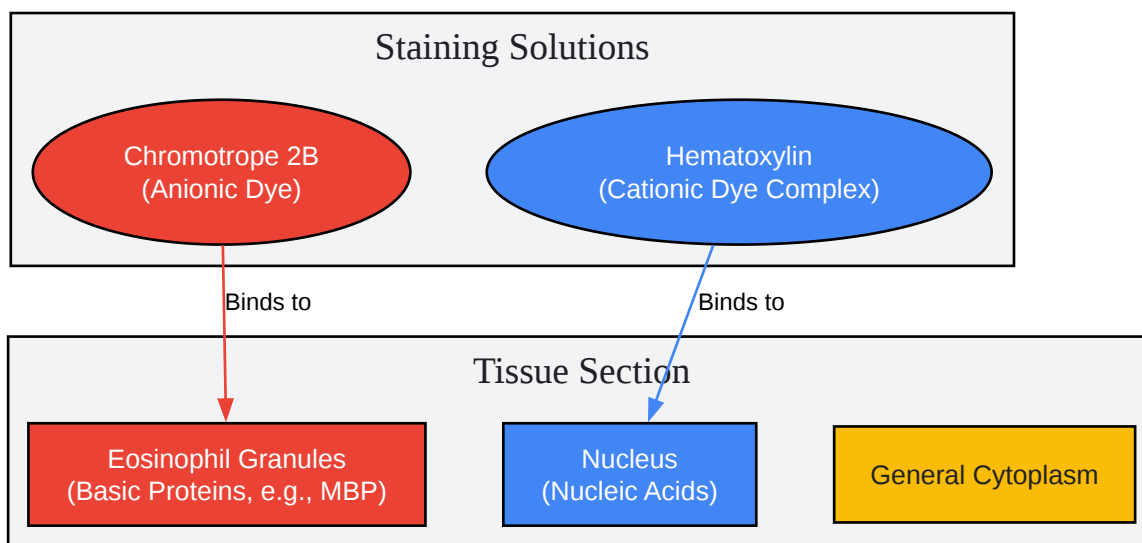
Experimental Workflow for Chromotrope 2B Staining



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Caption: Workflow for **Chromotrope 2B** staining of tissue sections.

Logical Relationship of Staining Components



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Caption: Binding interactions in **Chromotrope 2B** staining.

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